molecular formula C12H18BrFOSi B14774487 (6-Bromo-2-fluoro-3-propoxyphenyl)trimethylsilane

(6-Bromo-2-fluoro-3-propoxyphenyl)trimethylsilane

Cat. No.: B14774487
M. Wt: 305.26 g/mol
InChI Key: ALISOFKYWNJMLB-UHFFFAOYSA-N
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Description

(6-Bromo-2-fluoro-3-propoxyphenyl)trimethylsilane is an organosilicon compound that features a bromine, fluorine, and propoxy group attached to a phenyl ring, which is further bonded to a trimethylsilane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-2-fluoro-3-propoxyphenyl)trimethylsilane typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-bromo-2-fluoro-3-hydroxyphenyl and trimethylsilyl chloride.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. A base, such as potassium carbonate, is used to deprotonate the hydroxy group, facilitating the nucleophilic substitution reaction.

    Reaction Steps: The deprotonated hydroxy group reacts with trimethylsilyl chloride to form the trimethylsilane derivative. The reaction is typically conducted in an aprotic solvent, such as dimethylformamide, at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling of Reactants: Large quantities of starting materials are handled using automated systems to ensure precision and safety.

    Optimized Reaction Conditions: Reaction conditions are optimized for maximum yield and purity, often involving continuous flow reactors to maintain consistent reaction parameters.

    Purification: The final product is purified using techniques such as distillation or chromatography to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-2-fluoro-3-propoxyphenyl)trimethylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the propoxy group.

    Hydrolysis: The trimethylsilane group can be hydrolyzed under acidic or basic conditions to yield the corresponding silanol.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include alkoxides, amines, and thiols.

    Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkoxides can yield new ether derivatives, while oxidation reactions can produce aldehydes or ketones.

Scientific Research Applications

(6-Bromo-2-fluoro-3-propoxyphenyl)trimethylsilane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (6-Bromo-2-fluoro-3-propoxyphenyl)trimethylsilane involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilane group can enhance the lipophilicity of the compound, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with specific proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (6-Bromo-2-fluoro-3-methoxyphenyl)trimethylsilane: Similar structure but with a methoxy group instead of a propoxy group.

    (6-Bromo-2-fluoro-3-ethoxyphenyl)trimethylsilane: Similar structure but with an ethoxy group instead of a propoxy group.

    (6-Bromo-2-fluoro-3-butoxyphenyl)trimethylsilane: Similar structure but with a butoxy group instead of a propoxy group.

Uniqueness

The uniqueness of (6-Bromo-2-fluoro-3-propoxyphenyl)trimethylsilane lies in its specific combination of substituents, which can influence its reactivity and interactions with biological targets. The propoxy group provides a balance between hydrophilicity and lipophilicity, potentially enhancing its bioavailability and efficacy in various applications.

Properties

Molecular Formula

C12H18BrFOSi

Molecular Weight

305.26 g/mol

IUPAC Name

(6-bromo-2-fluoro-3-propoxyphenyl)-trimethylsilane

InChI

InChI=1S/C12H18BrFOSi/c1-5-8-15-10-7-6-9(13)12(11(10)14)16(2,3)4/h6-7H,5,8H2,1-4H3

InChI Key

ALISOFKYWNJMLB-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C(=C(C=C1)Br)[Si](C)(C)C)F

Origin of Product

United States

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